Tetradeca-9,12-dienal
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Overview
Description
(9Z,12E)-Tetradeca-9,12-dienal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of two double bonds in the 9th and 12th positions of a tetradeca (14-carbon) chain. This compound is known for its role in the pheromone systems of certain insects, particularly moths, where it acts as a sex attractant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12E)-tetradeca-9,12-dienal can be achieved through several methods. One common approach involves the cross-coupling of alkynyl cuprate with crotyl halides . This method is stereodirectional, ensuring the correct configuration of the double bonds. The reaction typically requires specific conditions such as the presence of lithium homocuprate and crotyl chloride or bromide .
Industrial Production Methods
Industrial production of (9Z,12E)-tetradeca-9,12-dienal often involves large-scale synthesis using similar cross-coupling techniques. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
(9Z,12E)-Tetradeca-9,12-dienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds in the compound can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include:
Carboxylic acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted alkenes: From substitution reactions.
Scientific Research Applications
(9Z,12E)-Tetradeca-9,12-dienal has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in insect pheromone systems and its potential use in pest control.
Medicine: Investigated for its potential therapeutic properties and its role in biological signaling pathways.
Industry: Used in the production of fragrances and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (9Z,12E)-tetradeca-9,12-dienal involves its interaction with specific molecular targets, particularly in the context of insect pheromone systems. The compound binds to olfactory receptors in male moths, triggering a signaling cascade that leads to behavioral responses such as attraction to the female moths .
Comparison with Similar Compounds
Similar Compounds
Tetradeca-9,12-dien-1-yl acetate: Another component of insect pheromones with similar structural features.
Octadeca-9,12-dienoic acid: A related compound with a longer carbon chain and similar double bond configuration.
Uniqueness
(9Z,12E)-Tetradeca-9,12-dienal is unique due to its specific role in insect pheromone systems and its distinct double bond configuration. This configuration is crucial for its biological activity and effectiveness as a pheromone .
Properties
Molecular Formula |
C14H24O |
---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
tetradeca-9,12-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3 |
InChI Key |
XHXSPBYEQUMCKE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC=CCCCCCCCC=O |
Origin of Product |
United States |
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